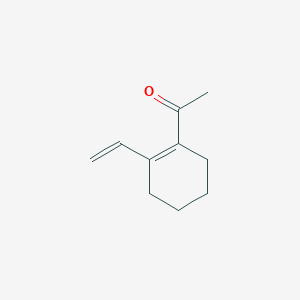

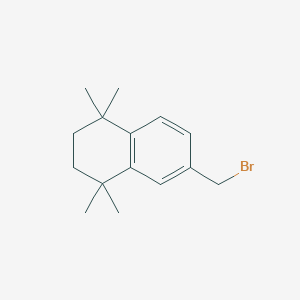

6-(溴甲基)-1,1,4,4-四甲基-1,2,3,4-四氢萘

描述

Synthesis Analysis

The synthesis of compounds related to 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene often involves multistep chemical processes. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol showcases a seven-step process with an overall yield of 44%, highlighting the complexity and efficiency of synthesizing such compounds (Göksu et al., 2003). Similarly, the platinum-catalyzed intramolecular hydroarylation of allenyl arenes provides an efficient method for synthesizing 1,4-dihydronaphthalenes, demonstrating the versatility of catalysis in forming these structures (Mo & Lee, 2010).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to elucidate the conformation and stability of compounds. Studies on similar tetrahydronaphthalene derivatives have employed techniques like HF and B3LYP/6-311++G(d,p) to analyze vibrational spectra, molecular electrostatic potential (MESP), and non-linear optical (NLO) properties, providing insights into the molecular conformation and stability of these compounds (Arivazhagan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tetrahydronaphthalene derivatives can be complex and varied. For example, the reductive debromination of 1,2-bis(bromomethyl)arenes to tetrahydronaphthalenes showcases the potential for chemical modification and the creation of new derivatives with different properties (Nishiyama et al., 2005). Additionally, the regioselectivity of bromination on tetrahydronaphthalene structures indicates the potential for targeted modification and synthesis of specific derivatives (Pankratov et al., 2004).

Physical Properties Analysis

The physical properties of tetrahydronaphthalene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. The investigation of self-assembled structures of tetrahydronaphthalene molecules, for example, highlights the impact of molecular arrangement on material properties, showcasing the diversity of potential applications (Silly et al., 2017).

科学研究应用

还原脱溴方法

- 还原脱溴应用:已经开发出一种将 1,2-双(溴甲基)芳烃还原脱溴生成 1,2,3,4-四氢萘的方法。该工艺涉及在烯烃存在下使用四(二甲氨基)乙烯 (TDAE),得到中等至良好的四氢萘收率 (Nishiyama 等人,2005).

与胺的光反应

- 光反应研究:2-溴甲基-1-氧代-1,2,3,4-四氢萘-2-羧酸乙酯和相关化合物在含水 MeCN 中与特定胺发生光反应,导致形成 5-氧代-6,7,8,9-四氢苯并环庚烯-7-羧酸乙酯或相应的环扩大产物 (Hasegawa,1997).

衍生物合成

- 衍生物合成:四氢萘 (1,2,3,4-四氢萘) 在高温下用溴进行溴化会导致苄位溴化,形成 1,4-二溴-1,2,3,4-四氢萘和其他次要产物。这些衍生物可以有效转化为萘的甲氧基和氰基衍生物 (Çakmak 等人,2000).

绿色化学方法

- 环保合成技术:已经开发出一种环保方法来构建多功能化苯,例如 5,6,7,8-四氢萘-1,3-二腈 (THNDC),使用研钵研磨技术。该方法符合绿色化学原则,并已通过计算研究进行了探索 (Damera 和 Pagadala,2023).

分子结构和反应性研究

- 分子反应性和结构:对 [(1,2,3,4-四氢萘)Mn(CO)3]PF6 的研究揭示了其与亲核试剂的反应性,导致形成 α-位加合物和酰基化合物。该研究提供了有关分子结构和反应性模式的宝贵信息 (Lee 等人,1995).

作用机制

Target of Action

Similar compounds have been known to target proteins likeCereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs .

Mode of Action

It’s known that similar compounds inhibit the production oftumor necrosis factor, interleukin 6, and immunoglobulin G and VEGF . They also co-stimulate T cells and NK cells and increase interferon gamma and interleukin 2 production .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, including those involved inredox reactions, resistance, methylation/demethylation, and accumulation .

Pharmacokinetics

Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines .

Result of Action

Similar compounds have been known to haveanti-angiogenic and anti-inflammatory properties , which could potentially be beneficial in the treatment of cancer and some inflammatory diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the presence of specific contaminants, radiation, infections, lifestyle factors (e.g., tobacco, alcohol), diet, physical activity, etc

属性

IUPAC Name |

6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSLQXZDTXEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370821 | |

| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene | |

CAS RN |

119435-90-4 | |

| Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)